![molecular formula C33H46ClNO2 B232842 4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride CAS No. 143106-84-7](/img/structure/B232842.png)
4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phenanthrene core, the introduction of the butanone moiety, and the final coupling with the amino group. Typical reaction conditions might include:
Formation of the phenanthrene core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the butanone moiety: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.
Coupling with the amino group: This could be achieved through nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Use of catalysts: To increase reaction rates and selectivity.
Purification steps: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The butanone moiety can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
This compound may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Interaction with specific proteins or enzymes.
Modulation of pathways: Affecting biochemical pathways or cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Butanone: A simpler ketone with similar functional groups.
Phenanthrene derivatives: Compounds with a similar core structure.
Amino ketones: Compounds with both amino and ketone functional groups.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters, potentially leading to unique chemical and biological properties.
Propiedades
Número CAS |
143106-84-7 |
|---|---|
Fórmula molecular |
C33H46ClNO2 |
Peso molecular |
524.2 g/mol |
Nombre IUPAC |
4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C33H45NO2.ClH/c1-24(2)27-12-14-29-28(22-27)13-15-31-32(4,18-9-19-33(29,31)5)23-34(20-16-25(3)35)21-17-30(36)26-10-7-6-8-11-26;/h6-8,10-12,14,22,24,31H,9,13,15-21,23H2,1-5H3;1H |
Clave InChI |
NPMDWVGRYBJTDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN(CCC(=O)C)CCC(=O)C4=CC=CC=C4)C.Cl |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN(CCC(=O)C)CCC(=O)C4=CC=CC=C4)C.Cl |
| 143106-84-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



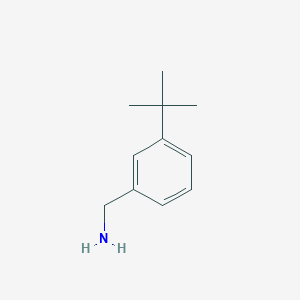



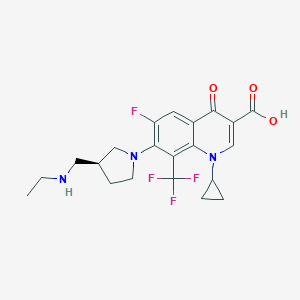

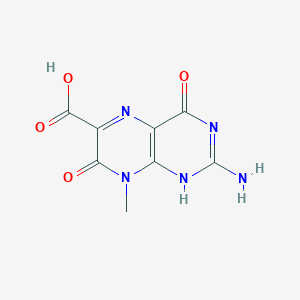
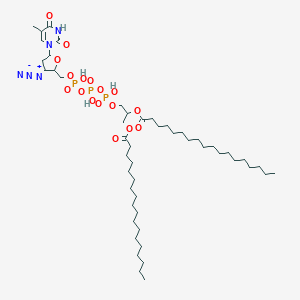
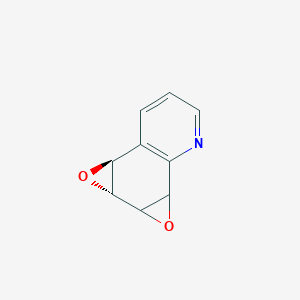
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
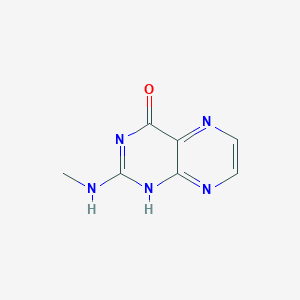
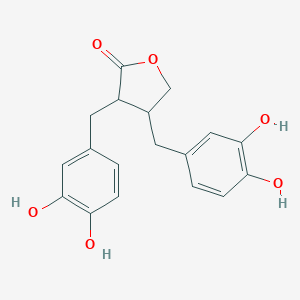
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
